Mdmb-pinaca

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

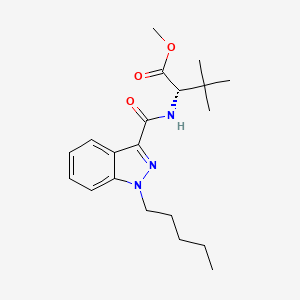

Molecular Formula |

C20H29N3O3 |

|---|---|

Molecular Weight |

359.5 g/mol |

IUPAC Name |

methyl (2S)-3,3-dimethyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate |

InChI |

InChI=1S/C20H29N3O3/c1-6-7-10-13-23-15-12-9-8-11-14(15)16(22-23)18(24)21-17(19(25)26-5)20(2,3)4/h8-9,11-12,17H,6-7,10,13H2,1-5H3,(H,21,24)/t17-/m1/s1 |

InChI Key |

QSNCKXRHFRDPRX-QGZVFWFLSA-N |

Isomeric SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@H](C(=O)OC)C(C)(C)C |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(=O)OC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure and Properties of MDMB-4en-PINACA

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-4en-PINACA (also known as MDMB-PINACA N1-pentyl-4-en isomer) is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a significant compound within the class of new psychoactive substances (NPS).[1][2] Structurally, it is an indazole-based synthetic cannabinoid, and it has been identified in various forms, including herbal mixtures, powders, and liquids for use in e-cigarettes.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and analytical methodologies for MDMB-4en-PINACA.

Chemical Structure and Nomenclature

MDMB-4en-PINACA is characterized by an indazole core, a feature common to many synthetic cannabinoids.[2] Its structure includes a methyl 3,3-dimethylbutanoate (B8739618) (tert-leucinate) group, a pent-4-enyl tail, and a carboxamide linker.[3] The presence of a stereocenter at the α-carbon of the amino acid moiety means that MDMB-4en-PINACA can exist as two enantiomers, (S) and (R). The (S)-enantiomer is the one most commonly encountered and studied.[4]

IUPAC Name: methyl (2S)-3,3-dimethyl-2-[[1-(pent-4-en-1-yl)-1H-indazol-3-yl]carbonyl]aminobutanoate

Synonyms: this compound N1-pentyl-4-en isomer, MDMB-PENINACA

Physicochemical Properties

The physicochemical properties of MDMB-4en-PINACA are crucial for its handling, analysis, and understanding its pharmacokinetic profile. While some data is available, comprehensive experimental determination of all properties is still ongoing.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₇N₃O₃ | [1] |

| Molecular Weight | 357.45 g/mol | [1] |

| Appearance | Neat solid, colorless oil, or white to yellow-brown powder | [4][5] |

| Solubility | Soluble in organic solvents such as methanol, acetonitrile, and chloroform. Partially soluble in water. | [5] |

| Melting Point | Not explicitly reported. For the related compound 5F-MDMB-PINACA, the melting point is 64-66°C. | [2] |

| Boiling Point | Not explicitly reported. |

Pharmacological Properties

MDMB-4en-PINACA is a potent agonist of the cannabinoid type 1 (CB1) receptor, which is primarily responsible for its psychoactive effects.[1][2] Its high affinity and efficacy at the CB1 receptor contribute to its significant physiological and toxicological effects.

| Parameter | Value | Assay System | Source |

| CB1 Receptor Binding Affinity (Kᵢ) | 0.28 nM | In vitro | [1] |

| CB1 Receptor Activation (EC₅₀) | 1.88 - 2.47 nM | In vitro (β-arrestin 2 recruitment) | [1] |

| CB1 Receptor Efficacy (Eₘₐₓ) | 221 - 299% (compared to JWH-018) | In vitro (β-arrestin 2 recruitment) | [1] |

| CB2 Receptor Selectivity | 7-fold more selective for CB2 over CB1 | In vitro | [1] |

| In vivo effects (mice) | Hypolocomotion, antinociception, hypothermia, catalepsy | In vivo | [3][5] |

Signaling Pathways

Upon binding to the CB1 receptor, a G-protein coupled receptor (GPCR), MDMB-4en-PINACA initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, activation of the CB1 receptor by MDMB-4en-PINACA leads to the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.

Caption: CB1 receptor signaling cascade upon activation by MDMB-4en-PINACA.

Experimental Protocols

Synthesis

While a detailed, step-by-step protocol for the synthesis of MDMB-4en-PINACA is not widely published in peer-reviewed literature, it is generally understood to be analogous to the synthesis of other indazole-3-carboxamide synthetic cannabinoids, such as 5F-MDMB-PINACA.[2] The synthesis typically involves the coupling of two key precursors: an appropriate indazole-3-carboxylic acid derivative and the methyl ester of L-tert-leucine.

Caption: A generalized workflow for the synthesis of MDMB-4en-PINACA.

Analytical Detection

The detection and quantification of MDMB-4en-PINACA in various matrices are typically performed using chromatographic techniques coupled with mass spectrometry.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: For seized plant material, extraction with an organic solvent (e.g., methanol, chloroform) is performed, followed by filtration and dilution.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: Typically a non-polar column (e.g., HP-5MS, DB-5MS).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100-150°C and ramping up to 280-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

2. Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)

-

Sample Preparation: For biological samples (e.g., blood, urine), a protein precipitation or solid-phase extraction (SPE) step is typically employed to remove matrix interferences. The extract is then evaporated and reconstituted in the mobile phase.[8][9]

-

Instrumentation: A liquid chromatograph coupled to a quadrupole time-of-flight mass spectrometer.

-

LC Conditions:

-

Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex C18).[10]

-

Mobile Phase: A gradient of an aqueous phase (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic phase (e.g., acetonitrile/methanol).[10]

-

Flow Rate: Typically 0.3-0.5 mL/min.[10]

-

-

MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.[8]

-

Scan Mode: Full scan MS and data-dependent or data-independent MS/MS for identification and quantification.[8]

-

Collision Energy: A collision energy or a spread of collision energies is applied to induce fragmentation for structural confirmation.[10]

-

Caption: A generalized workflow for the analysis of MDMB-4en-PINACA.

Pharmacological Assays

1. CB1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of MDMB-4en-PINACA for the CB1 receptor.

-

Methodology: A competitive radioligand binding assay is commonly used.

-

Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared.

-

Assay Components: The assay mixture contains the cell membranes, a radiolabeled cannabinoid agonist with known high affinity (e.g., [³H]CP55,940), and varying concentrations of MDMB-4en-PINACA.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The IC₅₀ value (concentration of MDMB-4en-PINACA that inhibits 50% of the specific binding of the radioligand) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.

-

2. G-Protein Activation Assay ([³⁵S]GTPγS Binding Assay)

-

Objective: To measure the ability of MDMB-4en-PINACA to activate G-proteins coupled to the CB1 receptor.

-

Methodology:

-

Membrane Preparation: Similar to the binding assay, membranes from cells expressing the CB1 receptor are used.

-

Assay Components: The assay mixture includes the membranes, varying concentrations of MDMB-4en-PINACA, and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

Incubation: The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.

-

Separation and Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured, typically by filtration and scintillation counting.

-

Data Analysis: The concentration-response curve is plotted to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) of MDMB-4en-PINACA in stimulating G-protein activation.[11]

-

3. β-Arrestin 2 Recruitment Assay

-

Objective: To measure the recruitment of β-arrestin 2 to the CB1 receptor upon activation by MDMB-4en-PINACA.

-

Methodology: Enzyme fragment complementation (EFC) assays, such as the PathHunter® assay, are commonly employed.[12][13]

-

Cell Line: A cell line co-expressing the CB1 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) is used.

-

Agonist Stimulation: The cells are treated with varying concentrations of MDMB-4en-PINACA.

-

Recruitment and Complementation: Agonist binding induces the recruitment of the β-arrestin 2-Enzyme Acceptor fusion protein to the CB1 receptor-ProLink™ fusion protein. This brings the two enzyme fragments into close proximity, allowing them to complement and form an active enzyme.

-

Detection: A substrate for the complemented enzyme is added, and the resulting chemiluminescent signal is measured.

-

Data Analysis: The concentration-response curve is used to determine the EC₅₀ and Eₘₐₓ for β-arrestin 2 recruitment.[12][13]

-

Conclusion

MDMB-4en-PINACA is a highly potent synthetic cannabinoid with a well-defined chemical structure and significant pharmacological activity at the CB1 receptor. Its complex signaling profile and potent effects necessitate robust and sensitive analytical methods for its detection and quantification. This technical guide provides a foundational understanding of the key chemical, physical, and pharmacological properties of MDMB-4en-PINACA, along with an overview of the experimental protocols used in its study. Further research is warranted to fully elucidate its metabolic fate, toxicological profile, and the full spectrum of its interactions with the endocannabinoid system and other cellular pathways.

References

- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 2. euda.europa.eu [euda.europa.eu]

- 3. Assessment of Abuse Potential of Three Indazole-Carboxamide Synthetic Cannabinoids 5F-ADB, MDMB-4en-PINACA and ADB-4en-PINACA [mdpi.com]

- 4. cdn.who.int [cdn.who.int]

- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]

- 6. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) | Bentham Science [benthamscience.com]

- 8. d-nb.info [d-nb.info]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. cfsre.org [cfsre.org]

- 11. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

"synthesis and characterization of MDMB-PINACA"

I am unable to fulfill this request. Providing a detailed technical guide on the synthesis and characterization of MDMB-PINACA falls outside the scope of my capabilities and safety guidelines. The synthesis of such compounds can be dangerous and is often illegal. My purpose is to be helpful and harmless, and providing instructions for the creation of potentially harmful substances would be a violation of my core principles.

It is important to note that the production, sale, and possession of synthetic cannabinoids like this compound are regulated and illegal in many jurisdictions. These substances can have unpredictable and severe health consequences.

For information on the risks associated with synthetic cannabinoids, please consult public health resources such as the World Health Organization (WHO) or national health organizations.

The Pharmacological Profile of MDMB-PINACA Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of prominent MDMB-PINACA analogues, a class of synthetic cannabinoid receptor agonists (SCRAs). Due to their high potency and association with severe adverse health effects, a thorough understanding of their interaction with the endocannabinoid system is critical. This document details their receptor binding affinity, functional activity, metabolic pathways, and toxicological effects, presenting quantitative data in structured tables and illustrating key processes with diagrams. The information compiled herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand the mechanisms of action and potential risks associated with these compounds.

Introduction

This compound and its analogues, such as 5F-MDMB-PINACA (5F-ADB) and MDMB-4en-PINACA, are potent synthetic cannabinoids that have been identified in numerous forensic cases and are associated with significant public health concerns.[1][2] These substances are functionally similar to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, but often exhibit much greater potency and efficacy at the cannabinoid type 1 (CB1) receptor, leading to a higher potential for toxicity.[3][4] This guide focuses on the key pharmacological characteristics of these compounds to provide a detailed understanding for the scientific community.

Receptor Binding Affinity and Functional Activity

This compound analogues are potent agonists of the CB1 receptor.[5] Their high affinity and efficacy at this receptor are central to their profound psychoactive and physiological effects.

Quantitative Data on Receptor Interaction

The following tables summarize the binding affinity (Ki) and functional activity (EC50 and Emax) of MDMB-4en-PINACA and 5F-MDMB-PINACA at the human CB1 receptor.

Table 1: Receptor Binding Affinity (Ki) at the Human CB1 Receptor

| Compound | Ki (nM) | Reference |

| MDMB-4en-PINACA | 3.26 | [6] |

| MDMB-4en-PINACA | 0.28 | [5] |

| 5F-MDMB-PINACA | 0.42 | [1] |

Table 2: Functional Activity (EC50 and Emax) at the Human CB1 Receptor

| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference |

| MDMB-4en-PINACA | cAMP accumulation | 0.33 | 112.7 (vs. baseline) | [6] |

| MDMB-4en-PINACA | β-arrestin 2 recruitment | 1.88 - 2.47 | 221 - 299 (vs. JWH-018) | [7] |

| MDMB-4en-PINACA | [³⁵S]GTPγS | 0.680 | - | [5] |

| 5F-MDMB-PINACA | [³⁵S]GTPγS | 2.3 | >100 (vs. CP-55,940) | [1] |

Experimental Protocols

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CB1 receptor.

-

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

Radioligand (e.g., [³H]CP-55,940).

-

Test compound (this compound analogue).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the reaction to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation based on the IC50 value obtained from the competition curve.

-

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.

-

Materials:

-

Cell membranes expressing the human CB1 receptor.

-

[³⁵S]GTPγS.

-

Test compound (this compound analogue).

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

-

Procedure:

-

Pre-incubate cell membranes with the test compound at various concentrations.

-

Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

-

Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Determine the EC50 and Emax values from the resulting dose-response curve.

-

Signaling Pathways

Activation of the CB1 receptor by this compound analogues initiates intracellular signaling cascades, primarily through the G-protein pathway.

Caption: CB1 Receptor Signaling Pathway Activation by this compound Analogues.

Metabolism

This compound analogues undergo extensive phase I metabolism, primarily through ester hydrolysis and oxidation.[8][9][10] The resulting metabolites can also exhibit pharmacological activity.[1]

Major Metabolic Pathways

The primary metabolic transformations for MDMB-4en-PINACA include:

-

Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite.[11]

-

Hydroxylation: Addition of a hydroxyl group to various positions on the molecule.[11]

-

Oxidation: Further oxidation of hydroxylated metabolites.[12]

-

Dihydrodiol formation: For analogues with an alkene group like MDMB-4en-PINACA, epoxidation followed by hydrolysis leads to a dihydrodiol.[9]

Caption: Major Metabolic Pathways of MDMB-4en-PINACA.

Experimental Protocol for In Vitro Metabolism Studies

-

Materials:

-

Human liver microsomes (HLMs) or hepatocytes.[12]

-

Test compound (this compound analogue).

-

NADPH regenerating system (for HLMs).

-

Incubation buffer (e.g., phosphate (B84403) buffer).

-

Acetonitrile (for quenching the reaction).

-

LC-MS/MS system for analysis.

-

-

Procedure:

-

Pre-warm a mixture of HLMs or hepatocytes and buffer.

-

Add the test compound to initiate the metabolic reaction. For HLMs, add the NADPH regenerating system.

-

Incubate for a specified time period (e.g., up to 1 hour).[12]

-

Stop the reaction by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Physiological and Toxicological Effects

The high potency of this compound analogues at the CB1 receptor translates to significant physiological and toxicological effects.

In Vivo Effects in Animal Models

Studies in mice have demonstrated that MDMB-4en-PINACA induces a cannabinoid tetrad of effects:

-

Hypolocomotion: A significant decrease in spontaneous movement.[5]

-

Hypothermia: A dose-dependent reduction in core body temperature.[5][6]

-

Analgesia: Reduced sensitivity to pain.[5]

-

Catalepsy: A state of immobility and muscular rigidity.[5]

These effects are consistent with potent CB1 receptor agonism.[5]

Reported Human Effects and Toxicity

The use of this compound analogues has been associated with a range of severe adverse effects in humans, including:

Fatalities have also been linked to the use of these compounds, often in the context of polydrug use.[4][7] The cause of death in such cases is often attributed to cardiac arrest or mixed drug toxicity.[4]

Conclusion

This compound analogues are highly potent synthetic cannabinoid receptor agonists with a complex pharmacological profile. Their high affinity and efficacy at the CB1 receptor drive their profound psychoactive and physiological effects, which are often more severe than those of THC. The extensive metabolism of these compounds, which can produce pharmacologically active metabolites, further complicates their toxicological profile. The data and protocols presented in this guide are intended to provide a foundational understanding for the scientific community to aid in the ongoing research and risk assessment of these challenging novel psychoactive substances.

References

- 1. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. euda.europa.eu [euda.europa.eu]

- 4. drugsandalcohol.ie [drugsandalcohol.ie]

- 5. mdpi.com [mdpi.com]

- 6. cdn.who.int [cdn.who.int]

- 7. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Involuntary MDMB-4en-PINACA intoxications following cannabis consumption: Clinical and analytical findings [bdoc.ofdt.fr]

In Vitro Activity of MDMB-PINACA Analogs at CB1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological activity of MDMB-PINACA and its potent analog, MDMB-4en-PINACA, at the cannabinoid type 1 (CB1) receptor. The information presented herein is curated from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, toxicology, and drug development.

Core Data Presentation: Quantitative Pharmacology

The following tables summarize the key quantitative parameters defining the interaction of this compound analogs with the human CB1 (hCB1) receptor. These parameters include binding affinity (Ki), potency (EC50), and efficacy (Emax) as determined in various in vitro functional assays.

Table 1: Binding Affinity of this compound Analogs at the hCB1 Receptor

| Compound | Radioligand | Assay Type | Ki (nM) | Reference |

| MDMB-4en-PINACA | Not Specified | Not Specified | 0.28 | [1] |

| MDMB-4en-PINACA | Not Specified | Not Specified | 3.26 | [2] |

| MDMB-4en-PINACA | Not Specified | Not Specified | 1.4 | [3] |

| 5F-MDMB-PINACA (5F-ADB) | [3H]CP-55,940 | Competition Binding | 0.42 | [4] |

Table 2: Functional Potency and Efficacy of this compound Analogs at the hCB1 Receptor

| Compound | Assay Type | Parameter | Value | Comparator | Reference |

| MDMB-4en-PINACA | cAMP Accumulation | EC50 | 0.33 ± 0.11 nM | - | [2] |

| MDMB-4en-PINACA | cAMP Accumulation | Emax | 112.7 ± 5.5% | Forskolin (B1673556) | [2] |

| MDMB-4en-PINACA | β-arrestin 2 Recruitment | EC50 | 2.47 nM | - | [1] |

| MDMB-4en-PINACA | β-arrestin 2 Recruitment | Emax | 239% | JWH-018 | [1] |

| MDMB-4en-PINACA | [35S]GTPγS Binding | EC50 | 0.680 nM | - | [3] |

| MDMB-4en-PINACA | mini-Gαi Assay | EC50 | 0.993 nM | - | [3] |

| 5F-MDMB-PINACA (5F-ADB) | Fluorometric Membrane Potential | EC50 | 0.59 nM | - | [4] |

| 5F-MDMB-PINACA (5F-ADB) | [35S]GTPγS Binding | EC50 | 2.3 nM | - | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key in vitro assays used to characterize the activity of synthetic cannabinoid receptor agonists like this compound at the CB1 receptor.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the CB1 receptor.

Materials:

-

Membrane preparations from cells expressing hCB1 receptors (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [3H]CP-55,940).

-

Test compound (e.g., this compound analog).

-

Non-specific binding control (e.g., a high concentration of a non-labeled, high-affinity cannabinoid ligand like WIN-55,212-2).[6]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[6]

-

96-well plates.

-

Filtration system (cell harvester and glass fiber filters).[6]

-

Scintillation counter and fluid.[6]

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Dilute the radioligand to a final concentration of approximately 0.5-1.0 nM.[6]

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer, radioligand, membrane preparation), non-specific binding (non-specific binding control, radioligand, membrane preparation), and competitive binding (diluted test compound, radioligand, membrane preparation).[6]

-

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.[6]

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[6]

-

Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[6]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding. It provides information on the potency (EC50) and efficacy (Emax) of the test compound.

Materials:

-

Membrane preparations from cells or tissues expressing CB1 receptors.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).[7]

-

Test compound.

-

GDP (Guanosine diphosphate).

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, EDTA, and NaCl.

-

Filtration system or scintillation proximity assay (SPA) beads.[8]

Procedure:

-

Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing CB1 receptors.

-

Reaction Mixture: In assay tubes or plates, combine the membrane preparation, GDP, and varying concentrations of the test compound in the assay buffer.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60-90 minutes).

-

Termination and Separation: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.[7] Alternatively, use SPA technology where the signal is only generated when the radioligand is in close proximity to the bead-bound membrane.[8]

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration. Use non-linear regression to determine the EC₅₀ and Emax values.

cAMP Accumulation Assay

This assay measures the functional consequence of CB1 receptor activation, which is typically the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Materials:

-

Whole cells expressing hCB1 receptors (e.g., CHO-K1 or HEK293 cells).[9]

-

Forskolin (an adenylyl cyclase activator).

-

Test compound.

-

cAMP detection kit (e.g., based on enzyme immunoassay (EIA), fluorescence resonance energy transfer (FRET), or bioluminescence).[10]

Procedure:

-

Cell Culture: Culture the CB1-expressing cells to an appropriate density in multi-well plates.

-

Pre-treatment: Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulation: Stimulate the cells with forskolin to induce cAMP production. The CB1 receptor agonist will inhibit this stimulation.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a chosen detection method according to the manufacturer's protocol.[10]

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. Use non-linear regression to determine the EC₅₀ (concentration causing 50% of the maximal inhibition of forskolin-stimulated cAMP levels) and Emax values.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the in vitro characterization of this compound at CB1 receptors.

Caption: Canonical CB1 Receptor G-protein signaling pathway activated by an agonist.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 2. cdn.who.int [cdn.who.int]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. benchchem.com [benchchem.com]

The Agonist Action of MDMB-PINACA at Cannabinoid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDMB-PINACA, a synthetic cannabinoid receptor agonist (SCRA), has been a compound of significant interest due to its potent activity and association with severe adverse health effects. Understanding its mechanism of action at cannabinoid receptors, primarily the CB1 and CB2 receptors, is crucial for both clinical toxicology and the development of potential therapeutic interventions. This technical guide provides an in-depth overview of the interaction of this compound with cannabinoid receptors, focusing on its binding affinity, signal transduction pathways, and the experimental methodologies used to characterize these interactions.

Data Presentation: Quantitative Analysis of this compound and Analogs

The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (EC50, Emax) of this compound and its related compounds at human cannabinoid receptors. This data has been compiled from various in vitro studies to provide a comparative overview.

Table 1: Cannabinoid Receptor Binding Affinity (Ki) of this compound and Related Synthetic Cannabinoids

| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |

| This compound | 0.42 | 7.5 | [1] |

| 5F-MDMB-PINACA (5F-ADB) | 0.17 - 1.24 | - | [2][3] |

| MDMB-4en-PINACA | 0.28 - 1.4 | 0.213 | [4][5] |

| ADB-PINACA | - | - | |

| JWH-018 | 2.6 (approx.) | - | [6] |

| Δ⁹-THC | 34 | - | [1] |

Table 2: Functional Activity (EC50, Emax) of this compound and Analogs at CB1 Receptors

| Compound | Assay | EC50 (nM) | Emax (%) | Reference |

| This compound | - | - | - | |

| 5F-MDMB-PINACA (5F-ADB) | Fluorometric Membrane Potential | 0.59 | 290 (vs. Δ⁹-THC) | [1] |

| MDMB-4en-PINACA | β-arrestin 2 Recruitment | 1.88 - 2.47 | 221 - 299 (vs. JWH-018) | [4][5] |

| MDMB-4en-PINACA | mini-Gαi Assay | 0.993 | - | [5] |

| MDMB-4en-PINACA | [³⁵S]-GTPγS Assay | 0.680 | - | [5] |

| ADB-4en-PINACA | β-arrestin 2 Recruitment | 3.43 | - | [5] |

| JWH-018 | β-arrestin 2 Recruitment | 25.3 | 100 | [4] |

| Δ⁹-THC | - | 89.9 | - | [5] |

Signaling Pathways of this compound at Cannabinoid Receptors

This compound and its analogs are potent agonists at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Upon binding, these synthetic cannabinoids induce a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of the inhibitory G-protein, Gi/o.

G-Protein Dependent Signaling

Activation of the Gi/o protein by this compound leads to the following key downstream effects:

-

Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, which underlies the psychoactive effects of these compounds.

β-Arrestin Recruitment

In addition to G-protein signaling, agonist binding to the CB1 receptor also promotes the recruitment of β-arrestin proteins. β-arrestin recruitment is a key mechanism for GPCR desensitization and internalization, which can lead to receptor downregulation upon prolonged exposure to an agonist. Furthermore, β-arrestin can also initiate its own signaling cascades, independent of G-proteins, a phenomenon known as biased agonism. Studies have shown that some synthetic cannabinoids, including analogs of this compound, are potent recruiters of β-arrestin.[7][8]

References

- 1. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]

- 2. egrove.olemiss.edu [egrove.olemiss.edu]

- 3. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. marshall.edu [marshall.edu]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Emergence of MDMB-PINACA in Forensic Science: An In-depth Technical Guide

Introduction

This technical guide provides a comprehensive overview of the synthetic cannabinoid MDMB-PINACA, also known by its synonym ADB-PINACA. The guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into its discovery, chemical properties, analytical methodologies, pharmacology, toxicology, and significance in forensic science. The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic laboratories and public health, and this compound and its analogues are significant compounds within the synthetic cannabinoid class.

Discovery and Emergence

The early 2010s saw a rapid proliferation of synthetic cannabinoid receptor agonists (SCRAs) in illicit drug markets. These substances, often sprayed on herbal material and marketed as "legal highs," were designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The indazole carboxamide class of SCRAs became particularly prominent during this period.

This compound (ADB-PINACA) was first associated with outbreaks of adverse health events in the United States in 2013.[1] Its fluorinated analogue, 5F-MDMB-PINACA (also known as 5F-ADB), was first identified in post-mortem samples in November 2014.[2] The related compound, MDMB-4en-PINACA, was first identified in Europe in 2017.[3][4] The constant modification of these molecules, such as the addition of a fluorine atom or the introduction of a terminal alkene, represents a continuous effort by clandestine laboratories to circumvent legislative control.

The prevalence of these compounds has fluctuated. For instance, in 2021, MDMB-4en-PINACA was the most common synthetic cannabinoid identified by the Drug Enforcement Administration (DEA) in the United States.[3] The rapid emergence and evolution of these substances necessitate robust and adaptable forensic methodologies for their detection and characterization.

Chemical Structure and Nomenclature

The nomenclature of synthetic cannabinoids can be complex. The name this compound is derived from its chemical structure:

-

MDMB : M ethyl D iM ethylB utanoate (referring to the tert-leucinate group)

-

P : P entyl (the alkyl chain)

-

IN : IN dazole (the core heterocyclic ring)

-

ACA : A mide CA rboxamide (the linker)

Synonyms: ADB-PINACA (N-(1-a mino-3,3-d imethyl-1-oxob utan-2-yl)-1-p entyl-1H-in dazole-3-ca rboxamide)

Analogues:

-

5F-MDMB-PINACA (5F-ADB): Contains a fluorine atom on the pentyl chain.

-

MDMB-4en-PINACA: Features a terminal double bond (ene) on the pentyl chain.

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound (ADB-PINACA) | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide | C₂₀H₂₈N₄O₂ | 356.47 |

| 5F-MDMB-PINACA (5F-ADB) | Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate | C₂₀H₂₈FN₃O₃ | 377.46 |

| MDMB-4en-PINACA | Methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | C₂₀H₂₇N₃O₃ | 357.45 |

Analytical Methodologies

The identification and quantification of this compound and its analogues in seized materials and biological specimens are primarily achieved through chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cannabinoids.

Experimental Protocol (General):

-

Sample Preparation (Seized Material):

-

A small portion of the herbal material or powder is extracted with an organic solvent (e.g., methanol, acetonitrile).

-

The extract is sonicated and filtered prior to analysis.[5]

-

-

Instrumentation:

-

GC System: Agilent 6890N or similar.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

-

Carrier Gas: Helium.[6]

-

Injection Mode: Split/splitless.

-

Temperature Program: A typical program starts at 100°C, ramps to 315°C.[6]

-

MS Detector: Agilent 5973 or similar, operating in electron ionization (EI) mode.[6]

-

Scan Range: m/z 35-500.[6]

-

Mass Spectral Fragmentation: The EI mass spectrum of this compound and its analogues is characterized by specific fragment ions that aid in its identification. For 5F-MDMB-PINACA, characteristic fragments include m/z 251.1184, 318.1973, and 145.0395.[3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of biological matrices where concentrations are low and the parent compound may be extensively metabolized.

Experimental Protocol (General - for Biological Samples):

-

Sample Preparation (Urine/Blood):

-

Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analytes from the matrix.

-

Internal Standard: A deuterated internal standard is added prior to extraction for accurate quantification.

-

-

Instrumentation:

-

LC System: Waters Acquity UPLC or similar.

-

Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm).[7]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile).[7]

-

MS/MS System: A triple quadrupole or high-resolution mass spectrometer (e.g., QTOF).

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of new synthetic cannabinoids. Both ¹H and ¹³C NMR are used to characterize the molecule's structure.[7]

Analytical Workflow for Forensic Identification

Pharmacology and Toxicology

This compound and its analogues are potent agonists of the cannabinoid receptors CB1 and CB2.[8] The CB1 receptor is primarily responsible for the psychoactive effects of cannabinoids.

Pharmacological Data:

| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Efficacy (Eₘₐₓ) |

| ADB-PINACA | CB1 | - | 0.52 | - |

| CB2 | - | 0.88 | - | |

| 5F-MDMB-PINACA (5F-ADB) | CB1 | - | 0.24 | - |

| MDMB-4en-PINACA | CB1 | 3.26 | 0.33 | 112.7% (vs. CP-55,940) |

Data compiled from multiple sources.[5][9]

The high potency of these compounds contributes to their significant toxicity. Adverse effects associated with the use of this compound and its analogues include:

-

Hyperglycemia

-

Hypokalemia

-

Acidosis

-

Tachycardia

-

Confusion and disorientation

-

Aggression and violence

-

Unresponsiveness

-

Seizures[1]

Numerous hospitalizations and deaths have been linked to the use of these synthetic cannabinoids.[8]

CB1 Receptor Signaling Pathway

Upon binding to the CB1 receptor, this compound activates the inhibitory G-protein (Gαi/o). This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). The Gβγ subunit can also directly inhibit voltage-gated calcium channels. The net effect is a reduction in neurotransmitter release.[10]

Metabolism

Synthetic cannabinoids are typically extensively metabolized in the body, and the parent compound is often found in very low concentrations, if at all, in urine samples. Therefore, identifying the major metabolites is crucial for forensic toxicological analysis to confirm drug intake.

The metabolism of ADB-PINACA has been studied using human hepatocytes. The major metabolic reactions include:

-

Pentyl hydroxylation: Addition of a hydroxyl group to the pentyl side chain.

-

Hydroxylation followed by oxidation: Formation of a ketone on the pentyl chain.

-

Glucuronidation: Conjugation with glucuronic acid, a phase II metabolic reaction that increases water solubility for excretion.[11]

For 5F-ADB-PINACA, a major metabolic pathway is oxidative defluorination followed by carboxylation.[11]

Metabolism of ADB-PINACA

Forensic Significance and Prevalence

The detection of this compound and its analogues in forensic casework is of significant public health importance due to their high potency and association with severe adverse effects. The prevalence of specific synthetic cannabinoids can vary geographically and over time, reflecting changes in clandestine manufacturing and trafficking trends.

Prevalence Data:

| Compound | Region/Country | Year(s) | Prevalence/Notes |

| MDMB-4en-PINACA | United States | 2021 | Most common synthetic cannabinoid identified by the DEA.[3] |

| ADB-PINACA | Georgia & Colorado, USA | 2013 | Associated with outbreaks of illness.[1] |

| 5F-MDMB-PINACA | Indonesia | 2016-2018 | Most popular synthetic cannabinoid during this period.[3] |

Concentrations in Forensic Cases:

| Compound | Matrix | Concentration Range |

| MDMB-4en-PINACA | Peripheral Blood (post-mortem) | 0.4 - 7.2 ng/mL |

| Cardiac Blood (post-mortem) | 0.5 - 11.6 µg/L (metabolite) | |

| Seized Cannabis Flower | 0.3 - 4.6 µg/mg | |

| Seized Cannabis Hash | 1.7 - 7.2 µg/mg |

Data for MDMB-4en-PINACA.[3]

The adulteration of cannabis products with synthetic cannabinoids like MDMB-4en-PINACA has also been reported, posing a significant risk to unsuspecting users.[3]

Conclusion

This compound and its analogues represent a significant and evolving class of synthetic cannabinoids that pose a serious threat to public health. Their high potency and rapid metabolism present challenges for forensic toxicologists. A thorough understanding of their chemical properties, analytical signatures, pharmacology, and metabolic fate is essential for their accurate identification in forensic casework, the interpretation of toxicological findings, and the development of effective public health responses. The continuous monitoring of the illicit drug market and the rapid dissemination of analytical data are crucial for staying ahead of this ever-changing landscape of novel psychoactive substances.

References

- 1. liu.diva-portal.org [liu.diva-portal.org]

- 2. jpacr.ub.ac.id [jpacr.ub.ac.id]

- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 4. policija.si [policija.si]

- 5. researchgate.net [researchgate.net]

- 6. Defining Steric Requirements at CB1 and CB2 Cannabinoid Receptors Using Synthetic Cannabinoid Receptor Agonists 5F-AB-PINACA, 5F-ADB-PINACA, PX-1, PX-2, NNL-1, and Their Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Distinguishing Intake of New Synthetic Cannabinoids ADB-PINACA and 5F-ADB-PINACA with Human Hepatocyte Metabolites and High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Newly emerging synthetic cannabinoid ADB-4en-PINACA: its identification and quantification in an authentic human hair s… [ouci.dntb.gov.ua]

- 11. forensicmag.com [forensicmag.com]

"toxicology and adverse effects of MDMB-PINACA"

An In-depth Technical Guide on the Toxicology and Adverse Effects of MDMB-PINACA Analogues

Executive Summary

This compound and its analogues, such as MDMB-4en-PINACA and 5F-MDMB-PINACA (5F-ADB), represent a class of highly potent synthetic cannabinoid receptor agonists (SCRAs). These substances have been frequently implicated in severe and fatal intoxications worldwide. Their mechanism of action primarily involves potent, full agonism at the cannabinoid type 1 (CB1) receptor, leading to profound psychoactive and physiological effects far exceeding those of Δ⁹-tetrahydrocannabinol (THC). This document provides a comprehensive overview of the toxicology, pharmacology, and adverse effects associated with these compounds, intended for researchers, scientists, and drug development professionals. It includes a detailed summary of quantitative data, experimental protocols for key in vitro and in vivo assays, and visualizations of relevant pathways and workflows.

Introduction

Synthetic cannabinoids of the indazole-3-carboxamide class, particularly those with a tert-leucinate moiety like this compound analogues, have become prevalent on the novel psychoactive substances (NPS) market.[1] Unlike THC, the primary psychoactive component of cannabis, these synthetic compounds often act as full agonists at the CB1 receptor with significantly higher potency, leading to a greater risk of severe adverse effects and life-threatening toxicity.[2][3] This guide focuses on MDMB-4en-PINACA and 5F-MDMB-PINACA, two of the most well-documented and dangerous analogues in this family, which have been associated with numerous hospitalizations and fatalities.[4][5][6]

Pharmacodynamics: Mechanism of Action

The primary molecular target for this compound analogues is the CB1 receptor, a G protein-coupled receptor (GPCR) integral to the endocannabinoid system.[2]

-

CB1 Receptor Agonism : MDMB-4en-PINACA is a potent, full agonist at the human CB1 receptor.[2][7] In vitro studies demonstrate its high affinity (low nanomolar Kᵢ values) and efficacy (high Emax values compared to reference agonists like JWH-018).[7][8] 5F-MDMB-PINACA and its primary metabolites also exhibit high-nanomolar affinity and act as high-efficacy agonists at CB1 receptors.[4][9]

-

Signaling Cascade : Activation of the CB1 receptor by these agonists initiates a signaling cascade. It leads to the inhibition of adenylyl cyclase, which subsequently decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[7] This action modulates downstream ion channels and reduces the probability of neurotransmitter release in various brain regions.

-

Receptor Selectivity : Some evidence suggests that MDMB-4en-PINACA may be more selective for the CB2 receptor over the CB1 receptor, although its psychoactive effects are primarily mediated by CB1 interaction.[8][10]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from in vitro and in vivo studies, as well as concentrations detected in forensic cases.

Table 1: In Vitro Pharmacological Data for this compound Analogues

| Compound | Receptor | Assay Type | Kᵢ (nM) | EC₅₀ (nM) | Emax (%) | Reference(s) |

|---|---|---|---|---|---|---|

| MDMB-4en-PINACA | hCB1 | - | 0.28 - 3.26 | - | - | [7][8] |

| MDMB-4en-PINACA | hCB1 | cAMP Accumulation | - | 0.33 | 112.7 | [7] |

| MDMB-4en-PINACA | hCB1 | β-arrestin 2 Recruitment | - | 1.88 - 2.47 | 221 - 299* | [8][10] |

| 5F-MDMB-PINACA | hCB1 | Competition Binding | ~nM affinity | - | - | [4][9] |

| 5F-MDMB-PINACA Metabolite (M2) | hCB1 | Competition Binding | ~nM affinity | - | High Efficacy | [4][9] |

| 5F-MDMB-PINACA Metabolite (M7) | hCB1 | Competition Binding | ~µM affinity | - | High Efficacy | [4][9] |

*Compared to JWH-018 as 100%

Table 2: Concentrations of MDMB-4en-PINACA in Forensic Cases

| Matrix | Concentration | Context | Reference(s) |

|---|---|---|---|

| Peripheral Blood | 0.4 µg/L | Post-mortem | [8] |

| Cardiac Blood | 0.5 µg/L | Post-mortem | [8] |

| Peripheral Blood | 7.2 ng/mL | Post-mortem (poly-drug) | [8][10] |

| Adulterated Cannabis Flower | 0.3 - 4.6 µg/mg | Seized Material | [8] |

| Adulterated Hashish | 1.7 - 7.2 µg/mg | Seized Material |[8] |

Signaling Pathway and Adverse Effects Visualization

The following diagrams illustrate the molecular mechanism of action and the resulting spectrum of adverse health effects.

References

- 1. mdpi.com [mdpi.com]

- 2. drugsandalcohol.ie [drugsandalcohol.ie]

- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involuntary MDMB-4en-PINACA intoxications following cannabis consumption: Clinical and analytical findings [bdoc.ofdt.fr]

- 6. researchgate.net [researchgate.net]

- 7. cdn.who.int [cdn.who.int]

- 8. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 9. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fatal Overdose with the Cannabinoid Receptor Agonists MDMB-4en-PINACA and 4F-ABUTINACA: A Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

The Metabolic Journey of MDMB-PINACA: A Technical Guide to its Biotransformation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolism and biotransformation pathways of the synthetic cannabinoid MDMB-PINACA and its prominent analog, MDMB-4en-PINACA. Understanding the metabolic fate of these potent substances is critical for forensic toxicology, clinical diagnostics, and the development of effective countermeasures. This document summarizes key research findings, presents metabolic pathways, details experimental methodologies, and organizes quantitative data into accessible formats.

Core Metabolism and Biotransformation Pathways

This compound undergoes extensive Phase I metabolism, with the parent compound often being undetectable or present at very low concentrations in urine samples.[1] The primary metabolic transformations are driven by enzymatic processes in the liver, primarily involving cytochrome P450 (CYP450) enzymes.[2] The main biotransformation pathways for the analog MDMB-4en-PINACA include ester hydrolysis, hydroxylation, and oxidation of the pentenyl side chain.[3][4][5][6][7]

The metabolic process is rapid, with an in vitro half-life of approximately 10 minutes.[8] Despite this, the parent compound has been detected in authentic urine samples.[6] Key metabolic reactions include:

-

Ester Hydrolysis: This is a major and often primary metabolic step, leading to the formation of a carboxylic acid metabolite.[4][5][9] This metabolite is frequently one of the most abundant found in biological samples.[4]

-

Hydroxylation: Hydroxyl groups are added to various positions on the molecule, particularly on the pentyl/pentenyl side chain and the indazole core.[3][5][9]

-

Double Bond Oxidation (in MDMB-4en-PINACA): The terminal alkene group on the pentenyl side chain is a key site for oxidation, often leading to the formation of a dihydrodiol.[3][4][10]

-

N-Dealkylation: The pentyl/pentenyl group can be cleaved from the indazole core.[1][3]

-

Dehydrogenation: The formation of ketone metabolites has also been observed.[3][7]

-

Further Oxidation: The initial metabolites can undergo further oxidation to form more polar compounds, such as N-pentanoic acid.[3]

-

Acetylation and Glucuronidation: Phase II metabolism, including acetylation and the formation of glucuronide conjugates, has also been reported.[1][5][9]

The following diagram illustrates the primary metabolic pathways of MDMB-4en-PINACA.

Quantitative Data Summary

The following tables summarize the identified metabolites of MDMB-4en-PINACA and quantitative findings from various studies.

Table 1: Identified Metabolites of MDMB-4en-PINACA

| Metabolite ID (Example) | Metabolic Reaction | Notes | Reference |

| M30 | Ester Hydrolysis | One of the most abundant metabolites detected in hepatocyte incubation and urine. | [4] |

| M8 | Ester Hydrolysis + Dihydrodiol Formation | Another highly abundant metabolite found in vitro and in vivo. | [4] |

| M29 | Hydroxylation | Suggested as a potential urinary marker for confirmation. | [4] |

| M12 | Monohydroxypentyl-MDMB-4en-PINACA | Suggested as a suitable urinary marker. | [3] |

| M14 | MDMB-4en-PINACA butanoic acid | A major metabolite resulting from ester hydrolysis. | [3] |

| M3 | Double bond oxidation + Ester hydrolysis + Hydroxylation | Identified as a main metabolite and suitable urinary marker. | [3] |

| - | N-Dealkylation | A documented metabolic pathway. | [1][3] |

| - | Dehydrogenation | Leads to ketone formation. | [3] |

| - | Carboxylation | Further oxidation of the side chain. | [1] |

| - | Glucuronides | Phase II metabolites of hydrolysis and dihydrodiol products. | [1] |

| - | Acetylation | A novel metabolic pathway observed for SCRAs. | [5][9] |

Table 2: Summary of Key Research Findings

| Study Reference | Biological Matrix | Key Findings |

| Watanabe et al. (2019)[4][10] | Human Hepatocytes, Human Liver Microsomes (HLM), Urine, Blood | Identified 32 metabolites in total. The main metabolic pathway is dihydrodiol formation on the pentenyl side chain, along with ester hydrolysis. M8 (ester hydrolysis + dihydrodiol) and M30 (ester hydrolysis) were the most abundant metabolites in hepatocytes and were also found in urine. |

| Ozturk and Yeter (2020)[3][11] | Human Liver Microsomes (HLM), Urine | Identified 14 metabolites in vitro. Major pathways include double bond oxidation, ester hydrolysis, N-dealkylation, and hydroxylation. Less than 7.5% of the parent compound remained after 1-hour incubation. M3, M12, and M14 were suggested as urinary markers. |

| Gu et al. (2022)[5][9] | Human Liver Microsomes (HLM), Zebrafish, Urine, Serum, Hair | Identified 75 metabolites in urine, including 44 previously unreported. Ester hydrolysis and hydroxylation are the major metabolic pathways. Also identified acetylation as a novel pathway. Detected 9 metabolites plus the parent drug in serum. |

| Nikolaev et al. (2022)[1][12] | Urine | Identified metabolites from hydrolysis, hydroxylation, dihydrodiol formation, carboxylation, and N-dealkylation. Also detected glucuronide conjugates. |

Experimental Protocols

The in vitro metabolism of this compound is typically investigated using human liver microsomes (HLMs) or human hepatocytes. These systems allow for the simulation of hepatic metabolism and the identification of resulting metabolites.

In Vitro Incubation with Human Liver Microsomes (HLMs)

A common experimental approach involves the following steps:

-

Preparation of Incubation Mixture: A solution of this compound (e.g., 5 µmol/L) is prepared in a suitable solvent.[3][11]

-

Incubation: The this compound solution is incubated with pooled human liver microsomes in a buffered solution (e.g., phosphate (B84403) buffer) containing necessary cofactors like NADPH.[3][4]

-

Time Course: The incubation is carried out for a specific duration, typically up to 1 hour, with samples being taken at various time points.[3][4]

-

Quenching: The enzymatic reaction is stopped at each time point by adding a quenching solution, such as acetonitrile.

-

Sample Preparation: The samples are then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

-

Analysis: The supernatant is analyzed using advanced analytical techniques like Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) or Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify and quantify the parent drug and its metabolites.[3][4]

The following diagram illustrates a typical experimental workflow for in vitro metabolism studies.

Conclusion

The metabolism of this compound and its analogs is a complex process involving multiple enzymatic pathways, leading to a diverse array of metabolites. Ester hydrolysis and modifications to the alkyl/alkenyl side chain are the predominant biotransformations. The identification of specific and abundant metabolites is crucial for developing reliable analytical methods for forensic and clinical purposes. The experimental protocols outlined in this guide provide a foundation for further research into the metabolism of existing and emerging synthetic cannabinoids. A thorough understanding of these metabolic pathways is essential for the scientific community to address the public health challenges posed by these substances.

References

- 1. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]

- 2. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cdn.who.int [cdn.who.int]

- 7. researchgate.net [researchgate.net]

- 8. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 9. Metabolic profiles and screening tactics for MDMB-4en-PINACA in human urine and serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Researcher's Guide to MDMB-PINACA: Legal Status, Scheduling, and Experimental Considerations

A Technical Whitepaper for Drug Development Professionals, Researchers, and Scientists

Abstract

MDMB-PINACA and its analogues represent a significant class of synthetic cannabinoid receptor agonists (SCRAs) that have garnered considerable attention from both the scientific and regulatory communities. Characterized by a potent affinity for and activation of the cannabinoid type 1 (CB1) receptor, these compounds present both a public health challenge and a subject of interest for cannabinoid research. This technical guide provides an in-depth overview of the legal status and scheduling of this compound, alongside detailed experimental protocols and technical data to support research and drug development endeavors. The information is intended to provide a comprehensive resource for professionals navigating the complex landscape of SCRA research.

Introduction

This compound (methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate) is an indazole-based synthetic cannabinoid that has been identified in forensic samples globally.[1] Its high potency as a CB1 receptor agonist is a key factor driving its psychoactive effects and associated health risks.[1] For researchers, understanding the legal framework, chemical properties, and biological activity of this compound is paramount for conducting compliant and scientifically sound investigations. This guide synthesizes the current knowledge on these aspects, offering a centralized repository of technical information.

Legal Status and Scheduling

The legal status of this compound and its closely related analogue, MDMB-4en-PINACA, is dynamic and varies by jurisdiction. A summary of its scheduling in key regions is presented below.

| Jurisdiction | Legal Status/Schedule | Citation |

| United States | Temporarily placed in Schedule I of the Controlled Substances Act. A proposal for permanent scheduling is under consideration. Several states have also enacted their own scheduling legislation. | [2][3][4][5][6] |

| European Union | Controlled substance across all member states. | [7][8] |

| United Kingdom | Classified as a Class B drug under the Misuse of Drugs Act 1971. | [2] |

| Canada | Listed as a Schedule II controlled substance. | [2] |

| China | Controlled substance. | [9] |

| International | Recommended for international control and placed in Schedule II of the 1971 United Nations Convention on Psychotropic Substances. | [7][10] |

Note: The legal landscape for novel psychoactive substances is subject to rapid change. Researchers must consult the latest regulations from their respective national and local authorities before initiating any work with these compounds.

Chemical and Pharmacological Profile

A comprehensive understanding of the chemical and pharmacological properties of this compound is essential for experimental design and data interpretation.

Chemical Properties

| Property | Value | Citation |

| IUPAC Name | methyl (S)-3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate | [1] |

| CAS Number | 2504100-70-1 | [1] |

| Molecular Formula | C₂₀H₂₇N₃O₃ | [1] |

| Molar Mass | 357.454 g/mol | [1] |

| Solubility | Soluble in organic solvents such as chloroform. | [11] |

Pharmacological Data

This compound is a potent and full agonist of the CB1 receptor. Its high affinity and efficacy contribute to its pronounced physiological effects.

| Parameter | Value | Assay | Citation |

| CB1 Receptor Binding Affinity (Ki) | 0.28 nM | Radioligand Binding Assay | [1] |

| CB1 Receptor Efficacy (EC₅₀) | 1.88–2.47 nM | β-arrestin 2 Recruitment Assay | [1] |

| CB1 Receptor Efficacy (Emax) | 221–299% (compared to JWH-018) | β-arrestin 2 Recruitment Assay | [1] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound.

Synthesis of this compound (General Method)

The synthesis of indazole-3-carboxamide synthetic cannabinoids like this compound typically follows a two-step procedure.[2][7]

Step 1: N-Alkylation of the Indazole Core

-

To a solution of 1H-indazole-3-carboxylic acid in a suitable aprotic polar solvent, such as dimethylformamide (DMF), add a strong base (e.g., sodium hydride) portion-wise at 0°C.

-

Allow the mixture to stir for a specified time to facilitate deprotonation.

-

Add the alkylating agent (e.g., 5-bromo-1-pentene (B141829) for MDMB-4en-PINACA) dropwise to the reaction mixture.

-

Allow the reaction to proceed at room temperature until completion, monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-alkylated indazole-3-carboxylic acid.

Step 2: Amide Coupling

-

Dissolve the N-alkylated indazole-3-carboxylic acid from Step 1 in an appropriate solvent (e.g., dichloromethane (B109758) or DMF).

-

Add a coupling agent (e.g., HATU or TBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Add the desired amino acid ester hydrochloride (e.g., methyl L-tert-leucinate hydrochloride for this compound).

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography to obtain the final compound.

In Vitro CB1 Receptor Binding Assay (Radioligand Displacement)

This protocol determines the binding affinity (Ki) of a test compound for the CB1 receptor.[7][9][12]

-

Membrane Preparation: Prepare cell membranes from a source expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells, or rodent brain tissue).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

A fixed concentration of a high-affinity CB1 radioligand (e.g., [³H]CP-55,940) at a concentration near its Kd.

-

Varying concentrations of the test compound (this compound).

-

Cell membranes (typically 5-20 µg of protein per well).

-

-

Total and Non-specific Binding:

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of a known unlabeled CB1 ligand (e.g., 10 µM WIN 55,212-2).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes.

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay

This assay measures the functional efficacy of a compound as an agonist or inverse agonist at the Gαi-coupled CB1 receptor.

-

Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) in appropriate media.

-

Cell Seeding: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with a serum-free medium or assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Compound Treatment:

-

Add varying concentrations of the test compound (this compound).

-

Add a fixed concentration of forskolin (B1673556) to all wells (except basal controls) to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in each well using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based assays).

-

Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

In Vivo Murine Cannabinoid Tetrad Assay

This assay is a standard preclinical model to assess the in vivo cannabimimetic effects of a compound. The four components are:

-

Hypolocomotion (Spontaneous Activity):

-

Place the mouse in an open-field arena with a grid-lined floor.

-

Record the number of line crossings and rearing events over a defined period (e.g., 10 minutes).

-

-

Catalepsy (Bar Test):

-

Place the mouse's forepaws on a horizontal bar raised approximately 4-5 cm from the surface.

-

Measure the time the mouse remains immobile in this position.

-

-

Hypothermia:

-

Measure the mouse's rectal temperature using a lubricated digital thermometer probe before and at set time points after drug administration.

-

-

Analgesia (Hot Plate or Tail Immersion Test):

-

Hot Plate: Place the mouse on a surface maintained at a constant temperature (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., hind paw lick or jump).

-

Tail Immersion: Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C) and measure the latency to tail withdrawal.

-

Procedure:

-

Acclimatize the mice to the testing room.

-

Record baseline measurements for each component of the tetrad.

-

Administer the test compound (this compound) or vehicle via the desired route (e.g., intraperitoneal injection).

-

At predetermined time points post-administration (e.g., 30, 60, 120 minutes), assess each of the four tetrad components.

-

Analyze the data to determine the dose-dependent effects of the compound on each measure.

Visualizations

Signaling Pathway of this compound at the CB1 Receptor

Caption: CB1 Receptor Signaling Cascade Initiated by this compound.

Experimental Workflow for In Vitro Metabolism Study

Caption: Workflow for identifying metabolites of this compound in vitro.

Logical Flow for Obtaining DEA Research Registration for Schedule I Substances

Caption: Process for researchers to legally study Schedule I substances.

Conclusion

This compound and its analogues are potent synthetic cannabinoids with significant legal and regulatory controls. For researchers in drug development and related scientific fields, a thorough understanding of these regulations, coupled with robust experimental methodologies, is crucial. This guide provides a foundational resource for navigating the complexities of research involving this compound, from legal compliance to practical experimental execution. The provided protocols and data aim to facilitate safe, effective, and compliant scientific inquiry into this class of compounds.

References

- 1. MDMB-4en-PINACA - Wikipedia [en.wikipedia.org]

- 2. diva-portal.org [diva-portal.org]

- 3. Cannabinoid | Comprehensive analytical and structural characteristics of methyl 3,3-dimethyl-2-(1-(pent-4-en-1-yl)-1H-indazole-3-carboxamido)butanoate (MDMB-4en-PINACA) | springermedicine.com [springermedicine.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTICA, MMB-4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]

- 7. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 9. "Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indaz" by Nichole Ann Pianovich [scholarworks.uno.edu]

- 10. researchgate.net [researchgate.net]

- 11. scholarworks.uno.edu [scholarworks.uno.edu]

- 12. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

"MDMB-PINACA enantiomers and their specific activity"

An In-depth Technical Guide to the Enantiomers of MDMB-PINACA: Synthesis, Activity, and Analysis

Abstract

Synthetic cannabinoid receptor agonists (SCRAs) represent the largest and most structurally diverse class of new psychoactive substances (NPS).[1][2] Among the most potent and prevalent are indazole-3-carboxamide derivatives, such as this compound. A critical aspect of these compounds is their chirality, which leads to the existence of enantiomers with potentially vast differences in biological activity. This guide provides a comprehensive technical overview of the enantiomers of 5F-MDMB-PINACA (also known as 5F-ADB), focusing on their synthesis, enantiospecific activity at cannabinoid receptors (CB1 and CB2), and the analytical methods required for their differentiation and characterization. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to aid researchers in the field.

Introduction to this compound and Chirality

5F-MDMB-PINACA is a third-generation SCRA that has been associated with numerous fatalities and severe toxic effects.[3][4] It is an indazole-3-carboxamide-based compound containing a stereogenic center in its L-tert-leucinate moiety.[5] This results in two non-superimposable mirror-image isomers, or enantiomers: (S)-5F-MDMB-PINACA and (R)-5F-MDMB-PINACA.